

(6-Methylquinolin-5-yl)thiourea molecular structure and weight

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Compound of Interest

Compound Name: (6-Methylquinolin-5-yl)thiourea

Cat. No.: B2357293

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An In-depth Technical Guide to (6-Methylquinolin-5-yl)thiourea

This technical guide provides a detailed overview of the molecular structure, properties, and a proposed synthetic pathway for **(6-Methylquinolin-5-yl)thiourea**. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics of novel quinoline-thiourea compounds.

Introduction

(6-Methylquinolin-5-yl)thiourea is an organosulfur compound featuring a quinoline ring system linked to a thiourea moiety. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds and pharmaceuticals. Thiourea derivatives are also known for their diverse chemical reactivity and have been explored for various therapeutic applications. The combination of these two functional groups in a single molecule makes it a compound of interest for chemical synthesis and potential biological screening.

Molecular Structure and Properties

The fundamental properties of **(6-Methylquinolin-5-yl)thiourea** are derived from its constituent parts: a 6-methylquinoline core and a thiourea group attached at the 5-position of the quinoline ring.

Chemical Structure:

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Figure 1. 2D Chemical Structure of **(6-Methylquinolin-5-yl)thiourea**.

Data Summary:

All quantitative data regarding the molecule are summarized in the table below for clarity and ease of comparison.

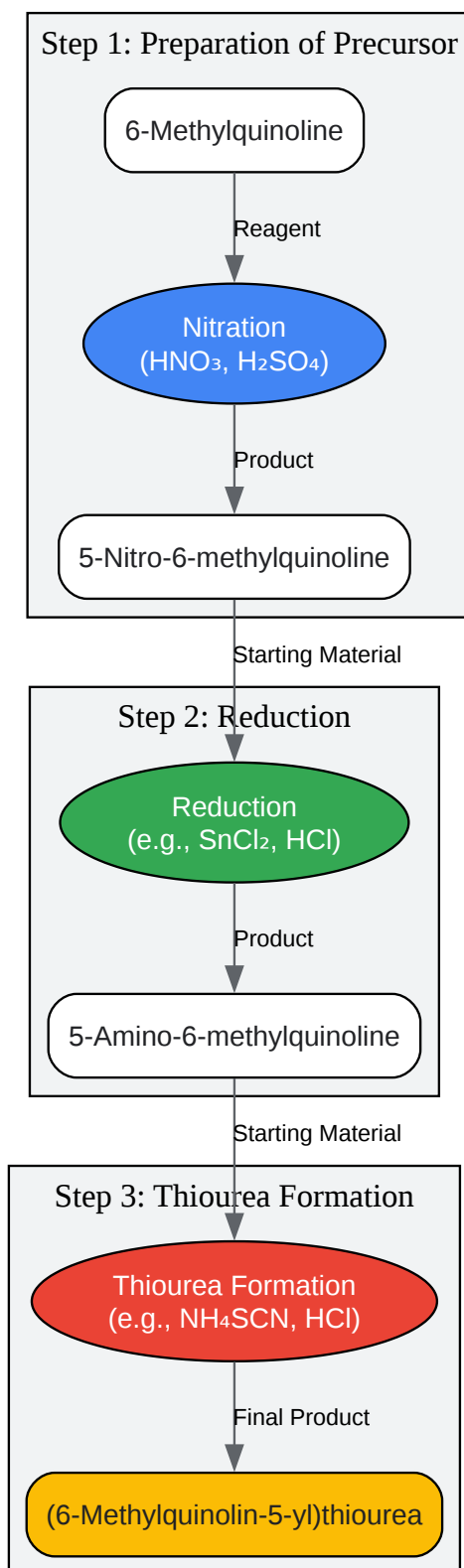
Identifier	Value	Source
IUPAC Name	1-(6-Methylquinolin-5-yl)thiourea	-
CAS Number	692287-16-4	[1]
Molecular Formula	C ₁₁ H ₁₁ N ₃ S	[1]
Molecular Weight	217.29 g/mol	Calculated
Canonical SMILES	CC1=CC2=C(C=C1NC(=S)N)N=CC=C2	-

Synthesis Pathway

While specific experimental protocols for the synthesis of **(6-Methylquinolin-5-yl)thiourea** are not extensively detailed in published literature, a general and logical synthetic workflow can be proposed based on established chemical reactions for creating thiourea derivatives from amino-heterocycles.

Proposed Experimental Workflow:

The synthesis would logically proceed from the precursor 5-amino-6-methylquinoline. This intermediate can be reacted with a thiocyanate salt under acidic conditions or with an isothiocyanate reagent to form the target thiourea derivative. The diagram below illustrates this proposed synthetic workflow.



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Proposed Synthetic Workflow for **(6-Methylquinolin-5-yl)thiourea**.

Methodology:

- **Nitration of 6-Methylquinoline:** The starting material, 6-methylquinoline, undergoes electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 5-nitro-6-methylquinoline.
- **Reduction of the Nitro Group:** The nitro group of 5-nitro-6-methylquinoline is then reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl_2) in hydrochloric acid (HCl) or catalytic hydrogenation, to produce 5-amino-6-methylquinoline.
- **Thiourea Formation:** The resulting 5-amino-6-methylquinoline is reacted to form the thiourea derivative. A common method involves treating the amine with an alkali metal or ammonium thiocyanate (e.g., NH_4SCN) in the presence of an acid like HCl. This in situ generates isothiocyanic acid, which reacts with the primary amine to yield the final product, **(6-Methylquinolin-5-yl)thiourea**.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of published research detailing the biological activity, mechanism of action, or associated signaling pathways for **(6-Methylquinolin-5-yl)thiourea** specifically. While related quinoline and thiourea compounds have been investigated for a range of bioactivities, including antimicrobial and anticancer effects, extrapolating these findings to the title compound would be speculative.^{[2][3]}

Researchers are encouraged to perform initial biological screenings, such as cytotoxicity assays, antimicrobial susceptibility tests, or kinase inhibition panels, to elucidate the potential therapeutic relevance of this molecule. Such studies would be the first step in identifying any relevant signaling pathways or molecular targets.

Conclusion

(6-Methylquinolin-5-yl)thiourea is a well-defined chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided its core molecular properties and a logical, detailed synthetic protocol to facilitate its preparation. The absence of biological data highlights a clear opportunity for novel research to explore the

pharmacological profile of this compound and to determine its potential as a lead for new therapeutic agents.

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References

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